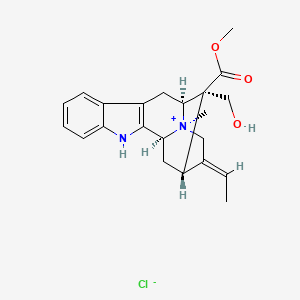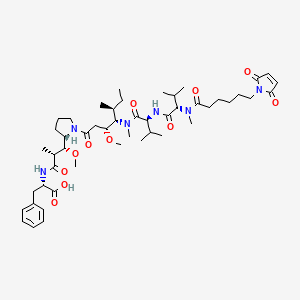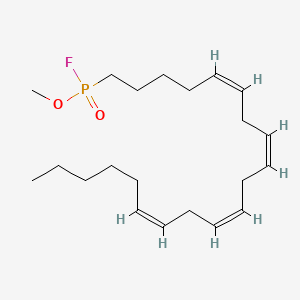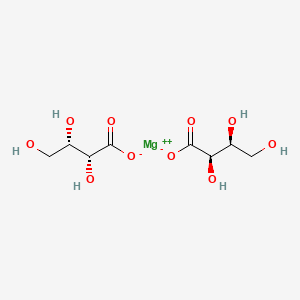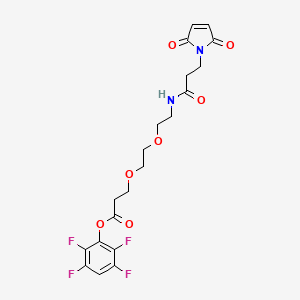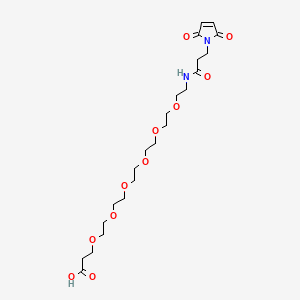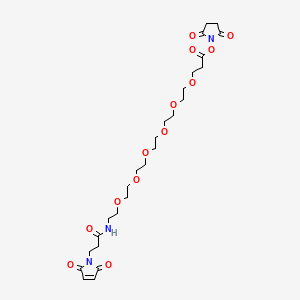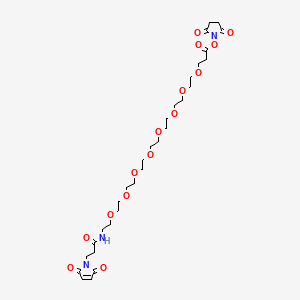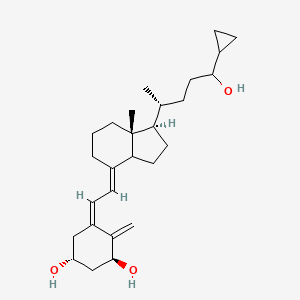
MC 976
Übersicht
Beschreibung
MC 976 ist ein Derivat von Vitamin D3, bekannt für seine bedeutenden biologischen Aktivitäten. Es hat die Summenformel C27H42O3 und eine molare Masse von 414,63 g/mol . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und hat in verschiedenen therapeutischen Bereichen, einschließlich neurodegenerativer Erkrankungen und Krebs, Potenzial gezeigt .
Herstellungsmethoden
This compound kann durch verschiedene Syntheserouten hergestellt werden. Eine übliche Methode beinhaltet das Analog von 1α-Hydroxyvitamin D3 mit einem Cyclopropanring. Die Synthese erfordert typischerweise spezifische Reaktionsbedingungen, einschließlich der Verwendung von Hepatozyten-Zellmodellen, um 24-oxidierte Metaboliten zu identifizieren .
Vorbereitungsmethoden
MC 976 can be synthesized through several routes. One common method involves the cyclopropane ring-containing analog of 1α-hydroxyvitamin D3. The synthesis typically requires specific reaction conditions, including the use of hepatocyte cell models to identify 24-oxidized metabolites .
Analyse Chemischer Reaktionen
MC 976 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Umwandlung des Cyclopropanrings in 24-oxidierte Metaboliten.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung der Hydroxylgruppen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise oxidierte oder reduzierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
MC 976 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Aktivierung von Vitamin-D-Rezeptoren aus. Es bindet an diese Rezeptoren und moduliert die Expression verschiedener Gene, die an Zellwachstum, Differenzierung und Apoptose beteiligt sind . Die Verbindung interagiert auch mit bestimmten molekularen Zielstrukturen, wie den PD-L1- und AXL-Signalwegen, was ihr Potenzial als therapeutisches Mittel in der Krebsbehandlung erhöht .
Wirkmechanismus
MC 976 exerts its effects primarily through the activation of Vitamin D receptors. It binds to these receptors, modulating the expression of various genes involved in cell growth, differentiation, and apoptosis . The compound also interacts with specific molecular targets, such as the PD-L1 and AXL pathways, enhancing its potential as a therapeutic agent in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
MC 976 ist aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Zu ähnlichen Verbindungen gehören:
Calcipotriol: Ein weiteres Vitamin D3-Derivat, das zur Behandlung von Psoriasis eingesetzt wird.
Paricalcitol: Ein synthetisches Vitamin-D-Analog, das zur Behandlung von sekundärem Hyperparathyreoidismus eingesetzt wird.
Doxercalciferol: Ein Vitamin D2-Analog, das zur Behandlung von sekundärem Hyperparathyreoidismus bei Patienten mit chronischer Nierenerkrankung eingesetzt wird.
Im Vergleich zu diesen Verbindungen hat this compound aufgrund seiner Fähigkeit, spezifische molekulare Signalwege anzusprechen, deutliche Vorteile in der Krebsforschung gezeigt .
Eigenschaften
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24?,25?,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHWMFGCRBTMOO-KJLYFKKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C1CC1)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856153 | |
| Record name | (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129831-99-8 | |
| Record name | (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



